1H-Indazole-3-carboxaldehyde, 7-(phenylmethoxy)-
CAS No.:
Cat. No.: VC19819265
Molecular Formula: C15H12N2O2
Molecular Weight: 252.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C15H12N2O2 |
---|---|
Molecular Weight | 252.27 g/mol |
IUPAC Name | 7-phenylmethoxy-2H-indazole-3-carbaldehyde |
Standard InChI | InChI=1S/C15H12N2O2/c18-9-13-12-7-4-8-14(15(12)17-16-13)19-10-11-5-2-1-3-6-11/h1-9H,10H2,(H,16,17) |
Standard InChI Key | QMNWFGCSMXZEMV-UHFFFAOYSA-N |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=CC3=C(NN=C32)C=O |
Introduction
Chemical Structure and Nomenclature
The compound’s systematic IUPAC name, 7-(phenylmethoxy)-1H-indazole-3-carbaldehyde, reflects its structural features: a bicyclic indazole ring (positions 1–2 fused to a benzene ring), a formyl group (-CHO) at position 3, and a benzyloxy (-OCH2C6H5) substituent at position 7. Its molecular formula is C15H12N2O2, with a molecular weight of 252.27 g/mol . The indazole nucleus adopts a planar configuration, while the benzyloxy group introduces steric bulk and hydrophobicity, influencing reactivity and solubility.
Structural Characterization
Key spectroscopic data for this compound include:
-
1H NMR: Aromatic protons (δ 7.2–8.1 ppm), formyl proton (δ ~10.1 ppm), and benzyloxy methylene protons (δ ~5.2 ppm) .
-
IR Spectroscopy: Stretching vibrations for C=O (≈1,710 cm⁻¹) and C-O (≈1,250 cm⁻¹) .
-
Mass Spectrometry: Molecular ion peak at m/z 252.1 (M⁺) with fragmentation patterns consistent with loss of the benzyloxy group .
Synthetic Methodologies
The synthesis of 7-(phenylmethoxy)-1H-indazole-3-carbaldehyde typically involves functionalization of preformed indazole or indole precursors. Two principal strategies dominate the literature:
Nitrosation of Indoles
A widely employed method involves the nitrosation of 7-benzyloxyindole under mildly acidic conditions (e.g., acetic acid/HCl) with sodium nitrite (NaNO2). This reaction proceeds via electrophilic attack of nitrosonium ions (NO⁺) at the indole’s 3-position, followed by cyclization to form the indazole core (Fig. 1A) . Yields range from 60–75%, depending on the electron-donating/withdrawing nature of substituents.
Palladium-Catalyzed Functionalization
An alternative route involves palladium-catalyzed cyanation of 3-bromo-7-benzyloxyindazole, followed by oxidation of the nitrile to the aldehyde. For example, treatment with potassium cyanide (KCN) and a palladium catalyst (e.g., Pd(PPh3)4) generates the 3-cyano intermediate, which is subsequently oxidized using MnO2 to yield the carboxaldehyde. This method offers superior regioselectivity but requires multistep optimization.
Table 1: Comparison of Synthetic Routes
Method | Conditions | Yield (%) | Advantages |
---|---|---|---|
Nitrosation | AcOH/HCl, NaNO2, 0–5°C | 65 | Single-step, cost-effective |
Pd-catalyzed | Pd(PPh3)4, KCN, MnO2, DMF | 50 | High purity, scalable |
Physicochemical Properties
The compound’s solubility profile is strongly influenced by its hydrophobic benzyloxy group. It is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH2Cl2) . Thermal stability studies indicate decomposition above 250°C, with a melting point of 189–192°C . The aldehyde group confers reactivity toward nucleophiles, making it prone to hydration and oxidation under acidic or basic conditions.
Applications in Research and Industry
Pharmaceutical Intermediate
This compound is a key building block for synthesizing indazole-based drug candidates. For instance, reductive amination of the aldehyde group generates amine derivatives, which are prevalent in kinase inhibitors and antipsychotics .
Fluorescent Probes
Functionalization with fluorophores (e.g., dansyl chloride) yields probes for imaging cellular pathways. The benzyloxy group’s hydrophobicity aids in traversing lipid bilayers, enabling real-time tracking of enzyme activity .
Materials Science
Incorporation into metal-organic frameworks (MOFs) enhances catalytic properties due to the aldehyde’s coordination capacity. Applications include CO2 capture and heterogeneous catalysis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume